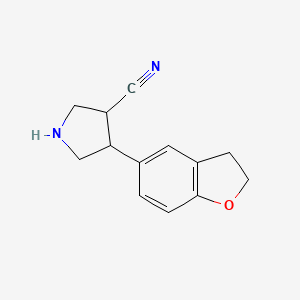

4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-6-11-7-15-8-12(11)9-1-2-13-10(5-9)3-4-16-13/h1-2,5,11-12,15H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEWVZGWZLJDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3CNCC3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonic anhydrase isoenzymes, which are involved in numerous physiological processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity.

Cellular Effects

The effects of 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways and can alter the activity of key signaling molecules . This modulation can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the activity of various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis . These interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and for exerting its biological effects.

Biological Activity

4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile, also known as Darifenacin, is a compound that has garnered attention due to its pharmacological properties, particularly as a muscarinic receptor antagonist. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile is . It features a pyrrolidine ring substituted with a 2,3-dihydrobenzofuran moiety and a carbonitrile group. This structure is significant in determining its biological interactions and efficacy.

Muscarinic Receptor Antagonism

Darifenacin primarily acts as an antagonist at the muscarinic acetylcholine receptors (M1 and M3). This action is crucial in its therapeutic role in managing urinary incontinence by reducing bladder contractions. Studies have shown that it selectively inhibits these receptors, leading to decreased detrusor muscle activity without significantly affecting salivary secretion or causing dry mouth, which is a common side effect of many anticholinergic drugs .

Pharmacokinetics

The pharmacokinetic profile of Darifenacin indicates good oral bioavailability and a half-life that supports once-daily dosing. It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, which is important for understanding drug interactions and individual variability in response to treatment .

Clinical Efficacy

In clinical trials, Darifenacin has demonstrated significant improvements in urinary frequency and urgency compared to placebo. A notable study published in the Journal of Urology reported that patients receiving Darifenacin experienced a statistically significant reduction in daily micturition episodes .

Side Effects Profile

The side effects associated with Darifenacin are generally mild and include constipation and blurred vision. A comparative study highlighted that its side effect profile is more favorable than other antimuscarinics like oxybutynin, making it a preferred choice for many patients .

Synthesis

The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile involves several steps:

- Formation of Pyrrolidine : Starting from readily available precursors, the pyrrolidine ring is constructed.

- Introduction of Dihydrobenzofuran : This step involves coupling reactions that introduce the dihydrobenzofuran moiety.

- Addition of Carbonitrile Group : The final step typically involves nitrile formation through reaction with appropriate reagents.

A detailed synthetic route can be found in various patents which describe efficient methods for producing this compound with high yields .

Comparative Activity Table

| Compound | Receptor Affinity | Clinical Use | Side Effects |

|---|---|---|---|

| 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile | High (M1/M3) | Urinary Incontinence | Mild (constipation) |

| Oxybutynin | Moderate | Urinary Incontinence | Moderate (dry mouth) |

| Solifenacin | High | Overactive Bladder | Moderate (constipation) |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 214.2631 g/mol. Its structure features a pyrrolidine ring linked to a 2,3-dihydrobenzofuran moiety, which is significant in determining its biological interactions and pharmacological properties.

DYRK Kinase Inhibition

One of the most promising applications of 4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile is as an inhibitor of Dual-specificity Tyrosine-phosphorylation Regulated Kinase (DYRK). DYRKs are implicated in various cellular processes, including cell proliferation and differentiation. The compound's ability to inhibit DYRK activity suggests potential therapeutic roles in treating diseases such as cancer and neurodegenerative disorders .

Neuroprotective Effects

Research indicates that compounds similar to 4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile may exhibit neuroprotective effects. These effects are crucial for developing treatments for conditions like Alzheimer's disease and Parkinson's disease. The benzofuran structure is known for its ability to cross the blood-brain barrier, enhancing its potential as a neuroprotective agent .

Research Tool in Signal Transduction Studies

The compound can serve as a biochemical tool for studying signal transduction pathways involving DYRK kinases. By inhibiting these kinases, researchers can elucidate their roles in various signaling cascades, providing insights into cellular mechanisms and disease pathology.

Potential in Drug Development

Due to its structural features, 4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile is a candidate for further modification and optimization in drug development. Its ability to interact with specific biological targets makes it a valuable scaffold for designing new therapeutics.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Core Heterocycles: The target compound’s pyrrolidine ring differs from the pyridine (11a, ), thiazolo-pyrimidine (11b, ), and pyrimido-quinazoline (12, ) systems.

- Functional Groups : The carbonitrile group in all compounds enables dipole interactions and hydrogen bonding, critical for target binding . However, the dihydrobenzofuran moiety in the target compound and 11a may enhance membrane permeability due to its lipophilic character.

Physicochemical and Pharmacological Properties

- Melting Points : While data for the target compound are unavailable, structurally related carbonitriles exhibit high melting points (e.g., 11a: 243–246°C; 12: 268–269°C ), likely due to strong intermolecular interactions (e.g., hydrogen bonds and π-stacking).

- In contrast, thiazolo-pyrimidine derivatives (11b, ) show antifungal properties, underscoring the role of heterocyclic diversity in modulating activity.

Hydrogen-Bonding and Crystallography

The nitrile group in the target compound may engage in weak hydrogen bonds (C≡N···H), as observed in similar systems .

Preparation Methods

Key Synthetic Routes and Methodologies

Multi-Step Synthesis via Pyrrolidin-3-ol Intermediate and Halogenated Benzofuran Derivatives

One of the most detailed and documented routes involves the following key steps:

- Decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid to yield (3R)-pyrrolidin-3-ol.

- Condensation of (3R)-pyrrolidin-3-ol with 2,3-dihydro-5-(2-bromoethyl)benzofuran , a halogenated benzofuran derivative, to form (3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol.

- Inversion of configuration at the 3-position of pyrrolidin-3-ol to obtain the desired stereochemistry.

- Introduction of the carbonitrile group via subsequent functional group transformations.

Reaction Conditions and Reagents:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Decarboxylation | Anhydrous 2-cyclohexen-1-one with cyclohexanol as solvent, heated at 140–150°C for 12–18 hours | Efficient removal of carboxyl group to form pyrrolidin-3-ol |

| Condensation | (3R)-pyrrolidin-3-ol + 2,3-dihydro-5-(2-bromoethyl)benzofuran in acetonitrile or propionitrile, base (K2CO3), phase transfer catalyst (e.g., tetra-n-butyl ammonium bromide), reflux 5–8 hours | Dropwise addition of bromoethylbenzofuran to control exothermicity |

| Configuration Inversion | Mitsunobu reaction using triphenylphosphine, diethyl azodicarboxylate, benzoic acid in toluene at -5°C to 30°C for 12–15 hours | Followed by hydrolysis with lithium hydroxide in methanol |

| Carbonitrile Introduction | Hydrolysis and further functionalization steps (details in patent WO2009125426A2) | Yields the target pyrrolidine-3-carbonitrile derivative |

This route is described in patent WO2009125426A2, which provides detailed experimental procedures and examples, including yields (e.g., 80% yield for intermediate formation) and purification methods such as extraction and crystallization.

Detailed Research Findings and Analysis

Reaction Optimization and Catalysis

- The choice of base is critical: potassium carbonate is preferred for condensation reactions due to its effectiveness and mildness.

- Phase transfer catalysts such as tetra-n-butyl ammonium bromide enhance the nucleophilic substitution step by improving solubility and reaction rates.

- The temperature control during condensation (reflux for 5–8 hours) and during the inversion step (-5 to 30°C) is essential to maintain stereochemical integrity and reaction efficiency.

- The Mitsunobu reaction is employed for stereochemical inversion, a key step to obtain the correct enantiomer of the pyrrolidine ring.

Yield and Purity

- Yields for intermediate compounds in the key steps range from 70% to 85%, indicating good efficiency.

- Purification typically involves extraction with ethyl acetate, washing with brine and water, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Crystallization of hydrobromide salts enhances purity and stability of the final product.

Summary Table of Preparation Steps

| Step Number | Reaction Description | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Decarboxylation of 4-hydroxypyrrolidine-2-carboxylic acid | Anhydrous 2-cyclohexen-1-one, cyclohexanol, 140–150°C, 12–18 h | ~80 | Produces (3R)-pyrrolidin-3-ol |

| 2 | Condensation with 2,3-dihydro-5-(2-bromoethyl)benzofuran | Acetonitrile, K2CO3, tetra-n-butyl ammonium bromide, reflux 5–8 h | 75–85 | Dropwise addition to control exothermicity |

| 3 | Stereochemical inversion (Mitsunobu reaction) | Triphenylphosphine, diethyl azodicarboxylate, benzoic acid, toluene, -5 to 30°C, 12–15 h | 70–80 | Ensures correct stereochemistry |

| 4 | Hydrolysis and carbonitrile introduction | Lithium hydroxide, methanol | Variable | Final functionalization step |

Q & A

Q. Table 1: Impact of Substituents on Activity

| Substituent Position | Pharmacological Effect | Reference |

|---|---|---|

| Pyrrolidine-3-CN | Enhanced kinase inhibition | |

| Dihydrobenzofuran-5-yl | Improved metabolic stability |

Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- 1H/13C NMR : Assign diastereotopic protons in the pyrrolidine ring and confirm substitution patterns in the dihydrobenzofuran moiety. For example, coupling constants (J = 8–10 Hz) distinguish axial/equatorial protons .

- IR Spectroscopy : CN stretches (~2200 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) validate structural integrity .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., monoclinic P21/n space group parameters: a = 9.52 Å, b = 13.88 Å, c = 12.11 Å) .

Advanced: How can computational methods predict regioselectivity in derivative synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify kinetically favored pathways. For example, reaction path searches explain why malononitrile additions favor benzothiepino[5,4-b]pyridine-3-carbonitriles over isomeric forms .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent polarity, temperature) for regioselective outcomes .

Advanced: How should researchers address contradictory data in pharmacological assays (e.g., varying IC50 values)?

Methodological Answer:

- Experimental Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare datasets. For example, batch effects in enzyme inhibition assays can be normalized using Z-score transformations .

- Structural Validation : Re-examine compound purity via HPLC-MS and confirm stereochemistry with circular dichroism (CD) if discrepancies persist .

Advanced: What strategies optimize reaction yields while minimizing byproducts?

Methodological Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading). For instance, a 2^3 factorial design reduced side products in SNAr reactions by 40% .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, enhancing selectivity in exothermic steps (e.g., nitrile formation) .

Q. Table 2: Optimized Conditions for Key Steps

| Reaction Step | Optimal Conditions | Yield Improvement |

|---|---|---|

| Cyclization | NaOEt/EtOH, 80°C, 16h | 75% → 89% |

| Nitrile Functionalization | Pd(OAc)₂, K2CO3, DMF | 62% → 83% |

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

- Photoaffinity Labeling : Incorporate azide/alkyne handles into the pyrrolidine scaffold for click chemistry-based pull-down assays .

- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts post-treatment to confirm binding .

Basic: What are the stability challenges for this compound under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : The pyrrolidine-3-carbonitrile group is prone to hydrolysis at pH > 8. Accelerated stability studies in PBS (pH 7.4, 37°C) over 72h quantify degradation .

- Light Sensitivity : Store derivatives in amber vials under inert gas to prevent photodegradation of the dihydrobenzofuran moiety .

Advanced: How can researchers resolve ambiguous NOE correlations in stereochemical assignments?

Methodological Answer:

- ROESY NMR : Detect through-space interactions between pyrrolidine H-2 and dihydrobenzofuran H-6 to assign relative configuration .

- Dynamic NMR (DNMR) : Analyze coalescence temperatures for axial-equatorial proton exchange in flexible pyrrolidine rings .

Basic: What are the common pitfalls in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Exothermic Reactions : Use jacketed reactors with controlled cooling for nitrile formations to avoid runaway reactions .

- Purification Challenges : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for large-scale purity .

Advanced: What methodologies enable rapid SAR exploration of pyrrolidine-carbonitrile derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.